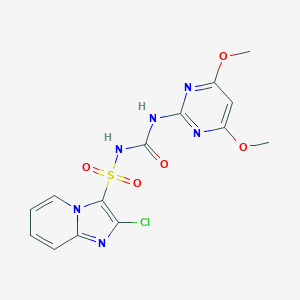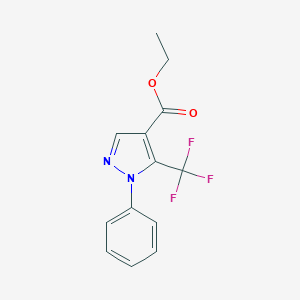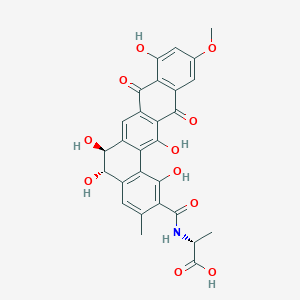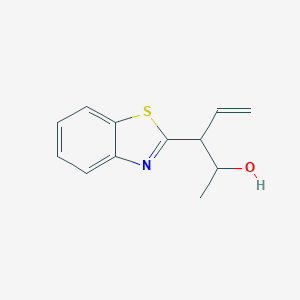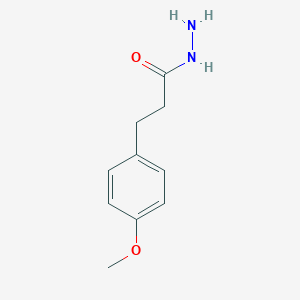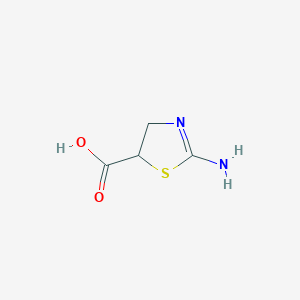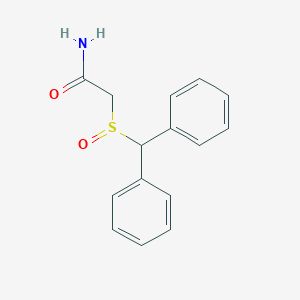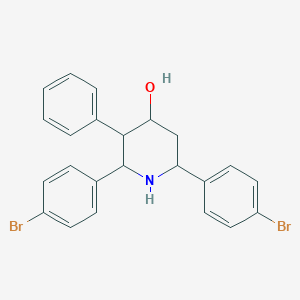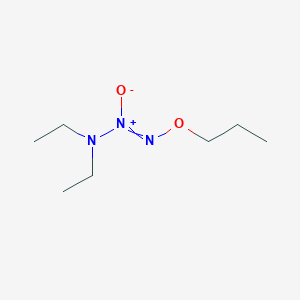
Diethylamino-oxido-propoxyiminoazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylamino-oxido-propoxyiminoazanium, also known as DEPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEPA is a cationic surfactant that is commonly used as an emulsifier, wetting agent, and dispersant in various industrial and laboratory settings. In recent years, DEPA has emerged as a promising candidate for use in biomedical research due to its ability to alter the properties of biological membranes and interact with cellular components.
科学研究应用
Diethylamino-oxido-propoxyiminoazanium has a wide range of potential applications in scientific research, particularly in the fields of biophysics, biochemistry, and cell biology. Diethylamino-oxido-propoxyiminoazanium has been used as a tool to study the properties of biological membranes, including their fluidity, permeability, and organization. Diethylamino-oxido-propoxyiminoazanium can also be used to solubilize and stabilize membrane proteins, which are often difficult to study due to their hydrophobic nature.
作用机制
Diethylamino-oxido-propoxyiminoazanium interacts with biological membranes through electrostatic and hydrophobic interactions. Diethylamino-oxido-propoxyiminoazanium is positively charged at physiological pH, allowing it to bind to negatively charged phospholipids in the membrane. This interaction alters the properties of the membrane, including its fluidity and permeability. Diethylamino-oxido-propoxyiminoazanium can also induce the formation of membrane domains, which can affect the localization and activity of membrane-bound proteins.
生化和生理效应
Diethylamino-oxido-propoxyiminoazanium has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, Diethylamino-oxido-propoxyiminoazanium can increase the fluidity of lipid membranes, which can affect the activity of membrane-bound enzymes and transporters. At higher concentrations, Diethylamino-oxido-propoxyiminoazanium can disrupt the structure of the membrane, leading to changes in membrane permeability and ion transport. Diethylamino-oxido-propoxyiminoazanium has also been shown to affect cellular signaling pathways, including the activation of protein kinase C and the inhibition of phospholipase A2.
实验室实验的优点和局限性
Diethylamino-oxido-propoxyiminoazanium has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy-to-use reagent that can be readily synthesized and purified. Diethylamino-oxido-propoxyiminoazanium can also be used in a wide range of experimental systems, including cell cultures, isolated membranes, and whole organisms. However, Diethylamino-oxido-propoxyiminoazanium also has limitations, particularly in terms of its potential toxicity and non-specific effects. Diethylamino-oxido-propoxyiminoazanium can interact with a wide range of cellular components, leading to unintended effects on cellular function. Additionally, Diethylamino-oxido-propoxyiminoazanium has been shown to be toxic at high concentrations, limiting its use in certain experimental systems.
未来方向
There are several future directions for research on Diethylamino-oxido-propoxyiminoazanium. One potential area of focus is the development of new Diethylamino-oxido-propoxyiminoazanium derivatives with improved properties, such as increased specificity or reduced toxicity. Another area of interest is the use of Diethylamino-oxido-propoxyiminoazanium in drug delivery systems, where it could be used to target specific tissues or cells. Finally, Diethylamino-oxido-propoxyiminoazanium could be used as a tool to study the role of membrane properties in various cellular processes, including signaling, transport, and metabolism.
Conclusion
In conclusion, Diethylamino-oxido-propoxyiminoazanium is a unique chemical compound with a wide range of potential applications in scientific research. Diethylamino-oxido-propoxyiminoazanium can alter the properties of biological membranes and interact with cellular components, making it a valuable tool for studying cellular processes. However, Diethylamino-oxido-propoxyiminoazanium also has limitations in terms of its potential toxicity and non-specific effects. Future research on Diethylamino-oxido-propoxyiminoazanium could lead to the development of new derivatives with improved properties and the use of Diethylamino-oxido-propoxyiminoazanium in drug delivery and other applications.
合成方法
Diethylamino-oxido-propoxyiminoazanium is synthesized through the reaction of diethylamine with propylene oxide, followed by the addition of hydrogen peroxide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water and other polar solvents. The purity of Diethylamino-oxido-propoxyiminoazanium can be improved through recrystallization, chromatography, or other purification techniques.
属性
CAS 编号 |
112753-64-7 |
|---|---|
产品名称 |
Diethylamino-oxido-propoxyiminoazanium |
分子式 |
C7H17N3O2 |
分子量 |
175.23 g/mol |
IUPAC 名称 |
diethylamino-oxido-propoxyiminoazanium |
InChI |
InChI=1S/C7H17N3O2/c1-4-7-12-8-10(11)9(5-2)6-3/h4-7H2,1-3H3 |
InChI 键 |
SRMGPOJFLKZFES-UHFFFAOYSA-N |
SMILES |
CCCON=[N+](N(CC)CC)[O-] |
规范 SMILES |
CCCON=[N+](N(CC)CC)[O-] |
同义词 |
1-Propoxy-3,3-diethyltriazene 2-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



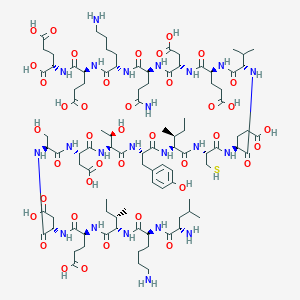
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
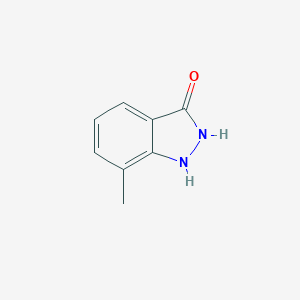
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
